molecular formula C17H23F2N3O3 B5494253 N~2~-{[1-(2,3-difluorobenzyl)-3-hydroxy-2-oxopiperidin-3-yl]methyl}-N~1~,N~2~-dimethylglycinamide

N~2~-{[1-(2,3-difluorobenzyl)-3-hydroxy-2-oxopiperidin-3-yl]methyl}-N~1~,N~2~-dimethylglycinamide

Cat. No. B5494253
M. Wt: 355.4 g/mol
InChI Key: NSWGIHQAZWFDCZ-UHFFFAOYSA-N
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Description

The compound appears to contain a piperidine ring, which is a common structure in many pharmaceutical drugs due to its ability to mimic the basic structure of many bioactive compounds. The 2,3-difluorobenzyl group is a common motif in medicinal chemistry, often used to improve the metabolic stability of a drug .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine ring, the 2,3-difluorobenzyl group, and the dimethylglycinamide group. The presence of these groups would likely confer specific physical and chemical properties to the compound .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperidine ring, the 2,3-difluorobenzyl group, and the dimethylglycinamide group. The piperidine ring is a common nucleophile in organic chemistry, while the 2,3-difluorobenzyl group could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the piperidine ring could confer basicity, while the 2,3-difluorobenzyl group could increase the compound’s lipophilicity, potentially improving its ability to cross biological membranes .

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed and optimized for potential use as a therapeutic agent .

properties

IUPAC Name

2-[[1-[(2,3-difluorophenyl)methyl]-3-hydroxy-2-oxopiperidin-3-yl]methyl-methylamino]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F2N3O3/c1-20-14(23)10-21(2)11-17(25)7-4-8-22(16(17)24)9-12-5-3-6-13(18)15(12)19/h3,5-6,25H,4,7-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWGIHQAZWFDCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(C)CC1(CCCN(C1=O)CC2=C(C(=CC=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-{[1-(2,3-difluorobenzyl)-3-hydroxy-2-oxopiperidin-3-yl]methyl}-N~1~,N~2~-dimethylglycinamide

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